N,1-dipropyl-1H-pyrazol-4-amine
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Overview
Description
N,1-dipropyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dipropyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 1,3-dipropyl-1,3-diketone with hydrazine hydrate under reflux conditions can yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper can be employed to facilitate the cyclization reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: N,1-dipropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
N,1-dipropyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,1-dipropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 3,5-dinitro-1H-pyrazol-4-amine
- 3-nitro-1H-1,2,4-triazol-5-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Comparison: N,1-dipropyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,5-dinitro-1H-pyrazol-4-amine, it has a lower electron density on the pyrazole ring, making it less reactive towards electrophilic substitution. Additionally, its dipropyl groups enhance its lipophilicity, potentially improving its bioavailability in medicinal applications .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N,1-dipropylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-5-10-9-7-11-12(8-9)6-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CZEVZLPSUYZOES-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)CCC |
Origin of Product |
United States |
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